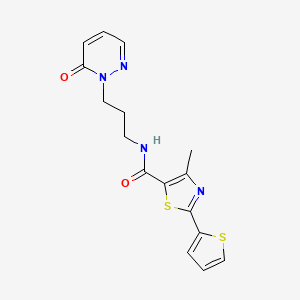

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound comprising a thiazole ring, a pyridazine group, and a thiophene moiety. This compound falls under the category of heterocyclic compounds and possesses unique structural features that lend it special chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions.

Thiazole Ring Formation: : The thiazole ring can be synthesized using a condensation reaction between thiourea and an α-halo ketone. This provides the foundational thiazole ring.

Pyridazine Group Introduction: : The pyridazine ring is generally introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Thiophene Moiety: : The thiophene group can be attached via a cross-coupling reaction such as Suzuki or Stille coupling, employing palladium catalysts under mild conditions to preserve the integrity of the thiazole and pyridazine rings.

Final Coupling Reaction: : The last step involves the coupling of the thiazole and pyridazine-thiophene intermediates through amidation, utilizing coupling reagents like EDCI or DCC to form the final product under anhydrous conditions.

Industrial Production Methods

In industrial settings, these reactions are often scaled up using automated reactors with precise control over temperature, pressure, and pH. Continuous flow reactors and microwave-assisted synthesis have also been adopted to enhance reaction yields and reduce processing times.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation and Reduction: : The thiazole and thiophene rings are susceptible to oxidation, forming sulfoxides and sulfones.

Substitution Reactions: : Electrophilic substitution reactions can occur at the thiazole and thiophene rings due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or potassium permanganate under acidic or neutral conditions.

Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: : Halogenation using bromine or chlorine in the presence of Lewis acids.

Major Products

The oxidation products include sulfoxides and sulfones, while substitution reactions can yield halogenated derivatives at specific positions on the thiazole or thiophene rings.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: : Functions as a probe to study enzyme activities and receptor binding due to its ability to interact with biological macromolecules.

Medicine: : Potential lead compound in drug discovery, especially for developing anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry: : Utilized in the production of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).

Wirkmechanismus

Molecular Targets and Pathways

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects by interacting with various molecular targets. The thiazole and pyridazine rings enable it to bind to specific enzymes and receptors. It may inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The thiophene group enhances its binding affinity and selectivity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Unique Features

The presence of a pyridazine ring distinguishes it from other thiazole-based compounds, providing enhanced stability and biological activity. The combination of thiazole, thiophene, and pyridazine moieties makes it a versatile scaffold in medicinal chemistry.

Similar Compounds

4-methyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)-2-(furan-2-yl)thiazole-5-carboxamide: This compound replaces the thiophene group with a furan moiety.

4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(phenyl)thiazole-5-carboxamide: This compound replaces the thiophene group with a phenyl ring, altering its chemical and biological properties.

That’s the full deep dive into this complex compound. Think there’s anything more to add? Let me know!

Biologische Aktivität

4-Methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes thiazole and pyridazine rings, which are known to enhance biological interactions.

The molecular structure of the compound is characterized by the following features:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

- CAS Number : 1021120-39-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antifungal and anticancer applications. The presence of thiazole and pyridazine moieties plays a crucial role in its pharmacological effectiveness, aiding in interactions with various biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds with similar structural characteristics. For instance, derivatives of thiazoles have shown strong cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.4 | Inhibition of cell proliferation |

| Lipid-like thiazole derivatives | HT-1080 | 12.3 | Induction of apoptosis |

| 1,3-Thiazole derivatives | MG-22A | 10.5 | Inhibition of thymidylate synthase |

Case Study: Cytotoxicity Evaluation

In vitro studies involving various human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-1080 (fibrosarcoma) revealed that the compound significantly reduces cell viability at concentrations ranging from 10 to 50 µM. The observed effects were attributed to apoptosis induction and cell cycle arrest, demonstrating the compound's potential as a therapeutic agent.

Antifungal Activity

The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Its effectiveness against specific fungal strains has been highlighted in recent studies:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

These results suggest that the compound can inhibit fungal growth effectively, potentially offering a new avenue for antifungal therapy.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as thymidylate synthase.

- Receptor Interaction : It likely interacts with various receptors that play roles in cellular signaling pathways, leading to altered cell behavior.

- Induction of Apoptosis : The compound appears to induce programmed cell death in cancer cells through mitochondrial pathways.

Eigenschaften

IUPAC Name |

4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-11-14(24-16(19-11)12-5-3-10-23-12)15(22)17-7-4-9-20-13(21)6-2-8-18-20/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNHELJKCNODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.